molecular formula C16H17NO4S2 B2737110 ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 300827-01-4

ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2737110
CAS No.: 300827-01-4
M. Wt: 351.44
InChI Key: CWZPKUIQKWJCIA-RAXLEYEMSA-N
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Description

Ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a complex organic compound. It is an ester, which is a class of compounds that are derived from carboxylic acids . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Molecular Structure Analysis

The molecular formula of this compound is C16H17NO4S2. It contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .


Chemical Reactions Analysis

Esters, including this compound, can undergo a reaction known as hydrolysis, which is the breaking of a bond using water . This reaction can be catalyzed by either an acid or a base .

Scientific Research Applications

Antimicrobial Activities

Ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate and its derivatives have been studied for their antimicrobial activities. For instance, Wardkhan et al. (2008) investigated the antimicrobial activities of various thiazolidin derivatives against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as against fungal pathogens like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. They found that these compounds exhibit significant antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Potential in Organic Synthesis

These compounds also play a role in the field of organic synthesis. Pedersen and Lawesson (1974) demonstrated that 3-oxo esters, including this compound, react with various reagents to yield a range of thiole and dithiole compounds (Pedersen & Lawesson, 1974).

Synthesis of Fused Derivatives

Tsylkovskiy et al. (2005) focused on the synthesis of thiazolidin-4-ones, a type of fused derivative, by reacting ethyl(3-aryl-2-bromo)propanoate with thiosemicarbazones. Their study sheds light on the chemical behavior of these compounds under specific conditions and their potential applications in creating new chemical entities (Tsylkovskiy, Kutsyk, Matiychuk, Obushak, & Klyufinskaya, 2005).

Role in Multicomponent Reactions

Altug et al. (2011) described the use of thiazolo[3,2-a]pyridines in multicomponent reactions, demonstrating their potential in creating compounds with anticancer activity. This showcases the versatility of this compound derivatives in synthesizing biologically active molecules (Altug, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2011).

Corrosion Inhibition Properties

Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of thiazolidin derivatives, including this compound. They found these compounds to be effective in protecting mild steel in sulfuric acid, indicating their potential in industrial applications (Ammal, Prajila, & Joseph, 2018).

Properties

IUPAC Name

ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-3-21-14(18)7-8-17-15(19)13(23-16(17)22)10-11-5-4-6-12(9-11)20-2/h4-6,9-10H,3,7-8H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZPKUIQKWJCIA-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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